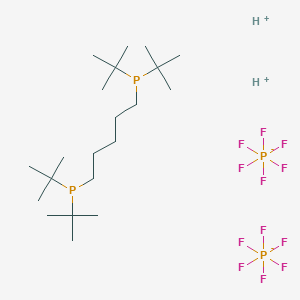
1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) is an organophosphorus compound widely used in various chemical applications. It is known for its role as a ligand in coordination chemistry, where it forms complexes with transition metals. The compound has a molecular formula of C21H48F12P4 and a molecular weight of 652.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) can be synthesized through the reaction of 1,5-pentanediol with tert-butyl phosphonic acid chloride. This reaction involves a series of steps, including the formation of intermediate compounds, which are then converted to the final product .
Industrial Production Methods: The industrial production of 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development and as a component in diagnostic agents.
Industry: The compound is used in the manufacturing of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and synthetic catalysts, where the compound acts as a stabilizing ligand .
Comparison with Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Used as a ligand in cross-coupling reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Known for its role in forming stable metal complexes
Uniqueness: 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) is unique due to its high stability and ability to form strong complexes with a wide range of transition metals. This makes it particularly valuable in catalytic applications and research involving metal-ligand interactions .
Properties
Molecular Formula |
C21H48F12P4 |
|---|---|
Molecular Weight |
652.5 g/mol |
IUPAC Name |
ditert-butyl(5-ditert-butylphosphanylpentyl)phosphane;hydron;dihexafluorophosphate |
InChI |
InChI=1S/C21H46P2.2F6P/c1-18(2,3)22(19(4,5)6)16-14-13-15-17-23(20(7,8)9)21(10,11)12;2*1-7(2,3,4,5)6/h13-17H2,1-12H3;;/q;2*-1/p+2 |
InChI Key |
JJMQKZIBMBJVTJ-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].CC(C)(C)P(CCCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)

![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


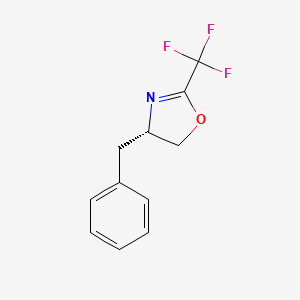
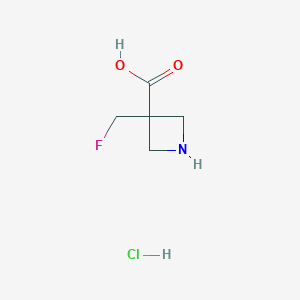

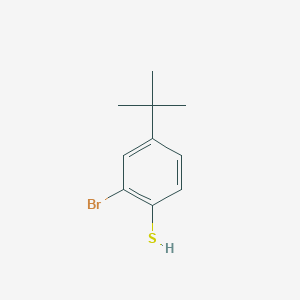
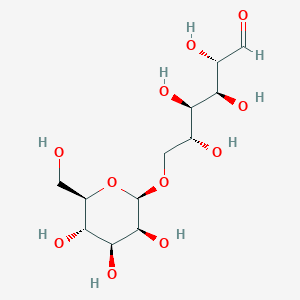
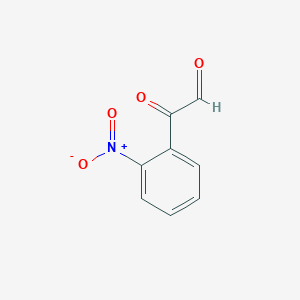
![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
